Imidazo[1,2-A]pyrimidin-5-OL Imidazo[1,2-A]pyrimidin-5-OL
Brand Name: Vulcanchem
CAS No.: 55662-68-5
VCID: VC4235135
InChI: InChI=1S/C6H5N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8)
SMILES: C1=CN=C2NC=CN2C1=O
Molecular Formula: C6H5N3O
Molecular Weight: 135.126

Imidazo[1,2-A]pyrimidin-5-OL

CAS No.: 55662-68-5

Cat. No.: VC4235135

Molecular Formula: C6H5N3O

Molecular Weight: 135.126

* For research use only. Not for human or veterinary use.

Imidazo[1,2-A]pyrimidin-5-OL - 55662-68-5

Specification

CAS No. 55662-68-5
Molecular Formula C6H5N3O
Molecular Weight 135.126
IUPAC Name 1H-imidazo[1,2-a]pyrimidin-5-one
Standard InChI InChI=1S/C6H5N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8)
Standard InChI Key UUHMFGQYTIQQIS-UHFFFAOYSA-N
SMILES C1=CN=C2NC=CN2C1=O

Introduction

Structural and Physicochemical Properties

Core Architecture and Functionalization

Imidazo[1,2-a]pyrimidin-5-ol consists of a five-membered imidazole ring fused to a six-membered pyrimidine ring, with a hydroxyl group at the 5-position. The planar structure facilitates π-π stacking interactions, enhancing binding affinity to biological targets . Substitutions at the 2-, 6-, and 7-positions significantly modulate electronic and steric properties. For example, bromine at C6 and methoxyphenyl groups at C2 and C7 increase molecular weight to 334.17 g/mol, as seen in derivative 6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol (CAS 14247-78-0) .

Table 1: Representative Derivatives and Properties

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
Imidazo[1,2-a]pyrimidin-5-olC7H5N3OC_7H_5N_3O147.1414247-78-0
6-Bromo-2-(4-methoxyphenyl)-7-methylC14H12BrN3O2C_{14}H_{12}BrN_3O_2334.1714247-78-0
Schiff base derivative (antiviral)C17H14N4O3C_{17}H_{14}N_4O_3322.32-

Synthetic Methodologies

Intermolecular Ritter-Type Reactions

Recent advances utilize bismuth(III) trifluoromethanesulfonate (Bi(OTf)3_3) and p-toluenesulfonic acid (p-TsOH·H2_2O) to catalyze Ritter-type reactions between benzylic alcohols and nitriles. This method enables efficient carbocation formation, followed by cyclization to yield imidazo[1,5-a]pyridine analogs in 33–95% yields . For instance, naphthalenenitrile substrates achieve 95% yield under optimized conditions .

Multicomponent Reactions

A one-pot synthesis involving 2-aminopyrimidine, secondary amines, and formaldehyde produces imidazo[1,2-a]pyrimidine derivatives with antiproliferative activity against cancer cell lines (GI50_{50} values comparable to standard chemotherapeutics) . Phosphorus oxychloride (POCl3_3) in DMF facilitates hydroxyl group substitution, enabling further functionalization .

Schiff base derivatives of imidazo[1,2-a]pyrimidin-5-ol demonstrate promising antiviral activity by targeting SARS-CoV-2 spike protein and ACE2 receptors. Molecular docking reveals binding affinities of -9.1 kcal/mol (ACE2) and -7.3 kcal/mol (spike protein), surpassing reference compounds like MLN-4760 (-7.3 kcal/mol) . These analogs inhibit viral entry by blocking host cell receptor interactions .

Anti-Inflammatory and COX-2 Selectivity

Derivatives bearing aryl groups at C2 and C6 exhibit cyclooxygenase-2 (COX-2) selectivity, reducing prostaglandin synthesis without gastrointestinal toxicity. In murine models, these compounds suppress edema by 40–60% at 10 mg/kg doses, comparable to celecoxib .

Anticancer Activity

Imidazo[1,2-a]pyrimidin-5-ol analogs inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. Patent US9216983B2 highlights 7-methyl derivatives as potent antimalarial agents, with IC50_{50} values <100 nM against Plasmodium falciparum .

Pharmacokinetic and Toxicity Profiles

ADMET Predictions

Computational models predict favorable absorption and distribution for imidazo[1,2-a]pyrimidin-5-ol derivatives. Schiff base analogs exhibit moderate blood-brain barrier permeability (logBB = -0.5 to 0.2) and hepatic solubility (logS = -4.1) . Toxicity risks include potential hepatotoxicity (CYP3A4 inhibition) and cardiotoxicity (hERG binding affinity < -8 kcal/mol) .

Table 2: ADMET Properties of Select Derivatives

ParameterSchiff Base Derivative6-Bromo-2-(4-methoxyphenyl)
logP3.22.8
Water Solubility (logS)-4.1-3.9
CYP2D6 InhibitionModerateLow
hERG Affinity (kcal/mol)-8.2-7.6
SupplierLocationPurity (%)Price Range ($/g)
Amadis Chemical Company LimitedChina98–99.980–150
Shanghai ChuangYan Chemical TechChina95–9850–100
Ningbo Jinuo Chemical Co.China99100–200

Future Directions and Challenges

Despite promising results, scalability of synthetic routes remains a hurdle. Microwave-assisted and flow chemistry approaches could enhance yield and reduce reaction times . Further in vivo studies are needed to validate anticancer and antiviral efficacy, particularly in overcoming drug resistance mechanisms.

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